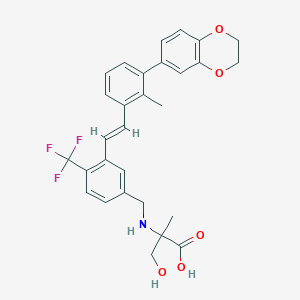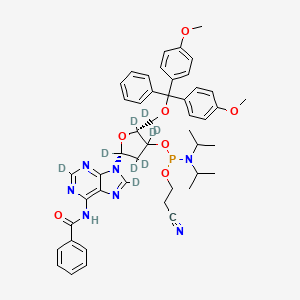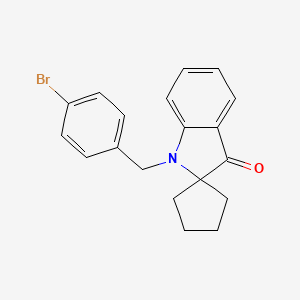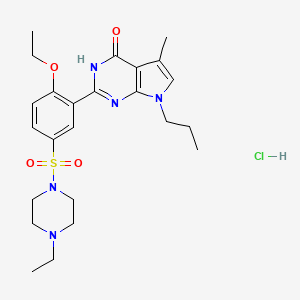![molecular formula C24H20ClFN2OS B12387597 Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)- CAS No. 1019839-52-1](/img/structure/B12387597.png)
Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)- is a chemical compound with the molecular formula C24H20ClFN2OS and a molecular weight of 438.945 g/mol . This compound is part of the dibenzo[b,f][1,4]thiazepine family, which is known for its diverse pharmacological properties. The compound is characterized by the presence of a thiazepine ring fused with two benzene rings, along with a carboxamide group and a substituted phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)- typically involves a multi-step process. One common synthetic route includes the following steps :
Formation of the Thiazepine Ring: The initial step involves the formation of the thiazepine ring through a copper-mediated reaction. This step ensures the synthesis of the dibenzothiazepine core structure.
Substitution Reactions: The next step involves the introduction of the N-butyl and 3-chloro-4-fluorophenyl groups through substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired substitution pattern.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which is achieved through the reaction of the intermediate compound with butylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or aromatic rings.
Wissenschaftliche Forschungsanwendungen
Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)- has a wide range of scientific research applications :
Chemistry: The compound is used as a building block in the synthesis of various organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways. It is used in assays to investigate its interactions with biological targets.
Medicine: The compound is explored for its potential therapeutic properties. It is studied for its effects on various diseases and conditions, including its potential as an antipsychotic or antidepressant agent.
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)- involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects through the following mechanisms:
Receptor Binding: The compound binds to specific receptors in the body, modulating their activity and leading to various physiological effects.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses and functions.
Vergleich Mit ähnlichen Verbindungen
Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)- can be compared with other similar compounds in the dibenzo[b,f][1,4]thiazepine family :
Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chlorophenyl)-: This compound lacks the fluorine substituent, which may result in different pharmacological properties.
Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(4-fluorophenyl)-: This compound has the fluorine substituent at a different position, potentially affecting its binding affinity and activity.
Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-methylphenyl)-: The presence of a methyl group instead of a fluorine atom may lead to variations in its chemical and biological properties.
Eigenschaften
CAS-Nummer |
1019839-52-1 |
|---|---|
Molekularformel |
C24H20ClFN2OS |
Molekulargewicht |
438.9 g/mol |
IUPAC-Name |
N-butyl-6-(3-chloro-4-fluorophenyl)benzo[b][1,4]benzothiazepine-3-carboxamide |
InChI |
InChI=1S/C24H20ClFN2OS/c1-2-3-12-27-24(29)16-9-11-22-20(14-16)28-23(15-8-10-19(26)18(25)13-15)17-6-4-5-7-21(17)30-22/h4-11,13-14H,2-3,12H2,1H3,(H,27,29) |
InChI-Schlüssel |
OHOQFGDSEWQDAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3C(=N2)C4=CC(=C(C=C4)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Chlorowodorek lupaniny [Polish]](/img/structure/B12387580.png)


![[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate](/img/structure/B12387596.png)
